2-Anilino-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
2-Anilino-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered significant interest due to its potential applications in medicinal chemistry. This compound is characterized by a fused pyrido[1,2-a]pyrimidine ring system with an anilino group at the 2-position, an oxo group at the 4-position, and a carbaldehyde group at the 3-position. The unique structure of this compound makes it a valuable scaffold for the development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves the condensation of an appropriate aniline derivative with a pyrido[1,2-a]pyrimidine precursor. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions. This method has been shown to be efficient, with the substituents on the aniline significantly impacting the course and efficiency of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous in an industrial setting due to its reduced reaction times and higher yields compared to conventional heating methods. Additionally, the use of continuous flow reactors can further enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Anilino-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The anilino group can participate in nucleophilic substitution reactions, where the hydrogen atoms on the aniline ring can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-Anilino-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid.
Reduction: 2-Anilino-4-oxopyrido[1,2-a]pyrimidine-3-methanol.
Substitution: Various substituted anilino derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its inhibitory effects on CDKs, it is being explored as a potential anticancer agent.
Industry: The compound’s unique structure makes it a useful building block for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Anilino-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde primarily involves its interaction with cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, inhibiting their activity and thereby disrupting the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The molecular targets include key amino acids in the CDK active site, such as Gln85, Lys89, and Asp145, which mediate ligand-protein interactions through hydrogen bonding and van der Waals interactions .
Comparison with Similar Compounds
Similar Compounds
2-Anilino-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde: A closely related compound with similar structural features.
2-Anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde: Another derivative with a methyl group at the 9-position.
2-Anilino-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid: The oxidized form of the target compound.
Uniqueness
2-Anilino-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties contribute to its high selectivity and potency as a CDK inhibitor, making it a promising candidate for further development as an anticancer agent .
Biological Activity
2-Anilino-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, highlighting its applications in various therapeutic contexts.
- Molecular Formula : C17H16N4O3
- Molecular Weight : 388.46 g/mol
- CAS Number : 663620-70-0
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular processes. Research indicates that compounds within this class often target kinases and other regulatory proteins, leading to effects such as:
- Inhibition of Cyclin-dependent Kinases (CDKs) : This inhibition can disrupt cell cycle progression, making it a potential candidate for cancer therapy.
- Inhibition of Phosphoinositide 3-Kinase (PI3K) : Targeting PI3K pathways can influence cell growth and metabolism, particularly in cancer cells.
Anticancer Properties
Studies have shown that derivatives of pyrido[1,2-a]pyrimidine exhibit potent anticancer activities. For instance:
- Case Study 1 : A study on the optimization of pyrido[1,2-a]pyrimidine derivatives revealed that modifications enhanced selectivity for PI3Kβ, resulting in significant antitumor effects in vivo without increasing bleeding risks .
Antiplatelet Activity
The compound has been investigated for its antiplatelet effects, showing promise in reducing thrombotic risks while maintaining hemostatic balance.
Antiviral Effects
Emerging studies suggest potential antiviral properties, although further research is needed to fully elucidate these effects.
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship analysis has been conducted to optimize the biological activity of this compound. Key findings include:
- The presence of an aniline group significantly enhances the binding affinity to target enzymes.
- Modifications to the carbonyl and pyridine moieties can lead to improved selectivity and potency against specific kinases.
Case Studies and Research Findings
- Anticancer Efficacy : A series of derivatives were synthesized and evaluated for their ability to inhibit CDK2 and CDK4. Several analogs demonstrated potent anti-proliferative activity against human tumor cell lines .
- Inhibition Studies : Research has demonstrated that certain analogs can effectively inhibit eEF-2K activity in breast cancer cells, providing insights into their potential as therapeutic agents .
Properties
IUPAC Name |
2-anilino-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-10-12-14(16-11-6-2-1-3-7-11)17-13-8-4-5-9-18(13)15(12)20/h1-10,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQIAZHXXXQGPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)N3C=CC=CC3=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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